molecular formula C18H19N3O4 B15180404 2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- CAS No. 172753-08-1

2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)-

Cat. No.: B15180404
CAS No.: 172753-08-1
M. Wt: 341.4 g/mol
InChI Key: PJZCVFYBDHEUPV-OUKQBFOZSA-N
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Description

2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- is a complex organic compound that belongs to the class of propenoic acids This compound is characterized by the presence of a propenoic acid backbone with various functional groups attached, including a methoxyphenyl group, a pyridinylamino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the Propenoic Acid Backbone: This can be achieved through the reaction of an appropriate aldehyde or ketone with a suitable reagent such as malonic acid or its derivatives.

    Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenylamine derivative, which can be coupled to the propenoic acid backbone through an amide bond formation reaction.

    Addition of the Pyridinylamino Group: The pyridinylamino group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents may also be employed to facilitate the reactions and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The functional groups attached to the propenoic acid backbone can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe or ligand in biochemical assays and studies.

    Medicine: Potential use in drug development and therapeutic applications.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid derivatives: Compounds with similar propenoic acid backbones but different functional groups.

    Methoxyphenyl compounds: Compounds containing the methoxyphenyl group.

    Pyridinylamino compounds: Compounds with the pyridinylamino group.

Uniqueness

The uniqueness of 2-Propenoic acid, 2-(((2-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit unique reactivity, biological activity, and industrial utility.

Properties

CAS No.

172753-08-1

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl (E)-2-[(2-methoxyphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-enoate

InChI

InChI=1S/C18H19N3O4/c1-3-25-18(23)13(12-20-16-10-6-7-11-19-16)17(22)21-14-8-4-5-9-15(14)24-2/h4-12H,3H2,1-2H3,(H,19,20)(H,21,22)/b13-12+

InChI Key

PJZCVFYBDHEUPV-OUKQBFOZSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=CC=N1)/C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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